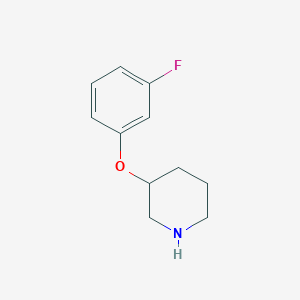

3-(3-Fluorophenoxy)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUQPFFFBODNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663027 | |

| Record name | 3-(3-Fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946725-84-4 | |

| Record name | 3-(3-Fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluorophenoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 3 Fluorophenoxy Piperidine and Analogues

Strategic Approaches to Ether Linkage Formation in Fluorophenoxy Piperidines

The formation of the ether linkage between the fluorophenoxy and piperidine (B6355638) moieties is a critical step in the synthesis of these compounds. Several methodologies can be employed, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl ether bond. This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile. chemistrysteps.com In the context of 3-(3-fluorophenoxy)piperidine synthesis, this involves the reaction of 3-hydroxypiperidine with an activated 3-fluoro-substituted benzene derivative. The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group. masterorganicchemistry.com This positioning is crucial as it allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. chemistrysteps.com

A typical reaction would involve reacting 3-hydroxypiperidine with a compound like 1-fluoro-3-nitrobenzene under basic conditions. The basic conditions are necessary to deprotonate the hydroxyl group of the piperidine, forming a more potent nucleophile. A variety of strong nucleophiles, including alkoxides, can be utilized in SNAr reactions. chemistrysteps.com The reactivity of the aryl halide in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

Another classical method for the formation of aryl ethers is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (often exceeding 210 °C) and polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. researchgate.net These improved methods often utilize soluble copper catalysts supported by ligands such as diamines and acetylacetonates. wikipedia.org The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

| Reaction Type | Key Features | Typical Reagents | Reaction Conditions |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Requires an electron-deficient aromatic ring with a good leaving group. The rate is dependent on the electronegativity of the leaving group (F > Cl > Br > I). | 3-Hydroxypiperidine, an activated 3-fluorobenzene derivative (e.g., 1-fluoro-3-nitrobenzene), and a base. | Typically requires basic conditions to generate the nucleophilic alkoxide. |

| Ullmann Condensation | Copper-catalyzed reaction. Modern methods allow for milder reaction conditions compared to traditional protocols. | 3-Hydroxypiperidine, a 3-fluoro-substituted aryl halide, a copper catalyst (e.g., CuI, Cu(OAc)2), and a base. | Traditionally high temperatures, but newer ligand-supported systems enable lower temperatures. |

Metal-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile method for forming carbon-carbon bonds. libretexts.orgyoutube.com While typically used for C-C bond formation, variations of this and other cross-coupling reactions can be adapted for C-O bond formation.

The general catalytic cycle for cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov In the context of forming a C-O bond, the cycle would involve the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This is followed by transmetalation with an alkoxide and subsequent reductive elimination to form the desired aryl ether and regenerate the palladium(0) catalyst. youtube.com

The Suzuki-Miyaura reaction itself is primarily for C-C bond formation. yonedalabs.com However, the principles of palladium-catalyzed cross-coupling are applicable to C-O bond formation through reactions like the Buchwald-Hartwig amination, which can be adapted for ether synthesis. These reactions offer the advantage of broad functional group tolerance and generally mild reaction conditions. nih.gov

| Reaction | Catalyst | Reactants | Key Steps in Catalytic Cycle |

|---|---|---|---|

| Suzuki-Miyaura Coupling (for C-C bonds) | Palladium(0) complex | Organoboron compound and an organic halide/triflate | Oxidative addition, transmetalation, reductive elimination |

| Buchwald-Hartwig Amination (adapted for C-O bonds) | Palladium(0) complex with specialized ligands | Aryl halide/triflate and an alcohol | Oxidative addition, alkoxide formation and coordination, reductive elimination |

Derivatization and Functionalization of the Piperidine Core

Once the this compound scaffold is synthesized, further modifications can be made to the piperidine ring to explore structure-activity relationships.

Alkylation Strategies for Nitrogen Substitution

The secondary amine of the piperidine ring is a common site for functionalization, most frequently through N-alkylation. A variety of methods can be employed for this transformation.

A straightforward approach involves the reaction of the piperidine with an alkyl halide in the presence of a base. researchgate.net Common bases used include potassium carbonate (K₂CO₃) or a non-nucleophilic amine like N,N-diisopropylethylamine. researchgate.net The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). researchgate.net To avoid the formation of quaternary ammonium salts, the alkyl halide is often added slowly or in slight excess. researchgate.net

Reductive amination is another powerful method for N-alkylation. This process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride. nih.gov

| Alkylation Method | Reagents | Key Features |

|---|---|---|

| Direct Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., ACN, DMF) | Simple and direct. Potential for over-alkylation to form quaternary salts. researchgate.net |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Forms a C-N bond via an iminium ion intermediate. Versatile for introducing a wide range of substituents. nih.gov |

Modifications of the Phenoxy Moiety

The phenoxy group of this compound can also be modified to introduce additional diversity. If the starting aryl halide contains other functional groups, these can be carried through the synthesis and modified in later steps. For example, if the phenoxy ring contains an ester group, it can be hydrolyzed to a carboxylic acid and then coupled with various amines to form amides.

Alternatively, electrophilic aromatic substitution reactions could be performed on the phenoxy ring, although the fluorine atom and the ether linkage will influence the regioselectivity of such reactions. The fluorine atom is an ortho, para-director, while the ether group is also an activating ortho, para-director.

Synthesis of Novel Scaffolds Incorporating the Fluorophenoxy Piperidine Motif

The this compound motif can serve as a building block for the synthesis of more complex and novel molecular scaffolds. nih.gov For instance, the piperidine ring can be part of a larger, fused heterocyclic system. The synthesis of such scaffolds often involves multi-step sequences where the fluorophenoxy piperidine is constructed early in the synthesis, followed by further ring-forming reactions.

One approach could involve the synthesis of a piperidine derivative with a functional group that can participate in a subsequent cyclization reaction. For example, an N-alkylated piperidine with a terminal alkyne could undergo a cycloaddition reaction to form a triazole-containing scaffold.

The development of novel scaffolds is crucial for exploring new chemical space and identifying compounds with improved pharmacological properties. nih.gov The inherent structural features of the fluorophenoxy piperidine motif, such as its three-dimensional shape and the presence of both hydrogen bond donor and acceptor sites, make it an attractive starting point for the design of new therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of 3 3 Fluorophenoxy Piperidine and Analogues

Influence of Fluorine Atom Position on Biological Activity and Selectivity

The position of the fluorine atom on the phenoxy ring is a critical determinant of the pharmacological profile of 3-phenoxypiperidine (B126653) analogues. Strategic placement of this highly electronegative atom can significantly alter the compound's electronic properties, conformation, and ability to interact with target receptors, thereby influencing binding affinity and selectivity.

In the development of antagonists for the dopamine (B1211576) D4 receptor (D4R), the location of the fluorine substituent on the phenoxy ring has been shown to be crucial. For instance, within a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, the activity varied considerably with the fluorine's position. While a 3-fluorophenoxy analogue was found to be active, a regioisomeric compound with a 4-fluorophenoxy group (Ki = 118 nM) demonstrated a notable increase in binding affinity. chemrxiv.org Combining fluorine atoms at the 3 and 4 positions to create a 3,4-difluorophenoxy analogue resulted in the most potent compound in one series, with a Ki value of 5.5 nM. chemrxiv.org This suggests that the electronic landscape of the phenoxy ring, modulated by the fluorine atom(s), plays a pivotal role in the ligand-receptor interaction at the D4 receptor.

This principle, where the substitution pattern on an aromatic ring dictates potency, is a well-established concept in medicinal chemistry. For example, in studies of fluorinated derivatives of a different compound, CP-118,954, aimed at acetylcholinesterase (AChE) inhibition, the meta-fluorinated analogue showed the most potent activity, comparable to the non-fluorinated parent compound, while ortho- and para-fluorinated derivatives were less potent. nih.gov This underscores the sensitivity of receptor binding pockets to the precise placement of substituents like fluorine.

Table 1: Influence of Fluorine Substitution on Dopamine D4 Receptor Binding Affinity

| Compound Analogue | Phenoxy Substitution | Binding Affinity (Ki, nM) |

|---|---|---|

| Analogue 1 | 3-Fluorophenoxy | 85 |

| Analogue 2 | 4-Fluorophenoxy | 73 |

| Analogue 3 | 3,4-Difluorophenoxy | 46.8 |

Note: Ki values are for human D4 receptor binding and are drawn from a consistent series of 2-imidazo[1,2-a]pyridine analogues for relative comparison. chemrxiv.org

Modifications of the Piperidine (B6355638) Ring and Their Pharmacological Impact

The piperidine ring serves as a central scaffold in this class of compounds, and its modification is a key strategy for modulating pharmacological properties. Alterations to the ring can affect the compound's conformation, basicity (pKa), and spatial orientation of the phenoxy group, all of which are critical for receptor interaction.

A significant modification explored in the context of D4 receptor antagonists is the introduction of gem-difluoro substitution at the 4-position of the piperidine ring, creating a 4,4-difluoropiperidine (B1302736) scaffold. chemrxiv.orgnih.gov This modification is often employed to improve metabolic stability and alter the pKa of the piperidine nitrogen, which can impact binding and pharmacokinetic properties. SAR studies on this scaffold have led to the identification of compounds with exceptional binding affinity for the D4 receptor, with some analogues displaying Ki values as low as 0.3 nM. chemrxiv.orgresearchgate.net

Further SAR studies have investigated the impact of replacing the saturated piperidine ring with an unsaturated bioisostere. The introduction of a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) nucleus in place of a 4-substituted piperidine resulted in a compound that maintained high D4R affinity (pKi = 8.82) and a favorable selectivity profile against D2 and D3 receptors. mdpi.com This indicates that some degree of conformational flexibility or altered geometry in the piperidine core is tolerated and can even be beneficial for maintaining potent biological activity.

Table 2: Impact of Piperidine Ring Modifications on D4 Receptor Affinity

| Modification | Resulting Scaffold | Impact on D4R Affinity |

|---|---|---|

| Gem-difluorination | 4,4-Difluoropiperidine | Led to compounds with very high affinity (Ki = 0.3 nM) chemrxiv.orgresearchgate.net |

| Unsaturation | 4-Phenyl-1,2,3,6-tetrahydropyridine | Maintained high affinity (pKi = 8.82) mdpi.com |

| Nitrogen Regioisomerism | Shift of N from position 1 to 4 | Variable, context-dependent effect on affinity mdpi.com |

Contribution of the Linker and Phenoxy Substitutions to Receptor Affinity and Efficacy

The ether oxygen that links the phenoxy group to the piperidine ring and additional substitutions on the phenoxy ring are crucial for optimizing receptor interactions. The linker properly orients the aromatic ring relative to the piperidine scaffold, while other phenoxy substituents can engage in additional interactions within the receptor binding site.

Studies on D4 receptor antagonists have shown that the phenoxy ether moiety is highly important for binding. When the phenoxy group was replaced with various heterocyclic ethers, a significant loss of binding affinity was observed, with Ki values increasing from the nanomolar to the micromolar range. chemrxiv.org This highlights the specific and favorable interactions of the phenoxy ring itself with the receptor.

Beyond fluorine, other substitutions on the phenoxy ring have been evaluated to probe the binding pocket further. In the 4,4-difluoropiperidine series, replacement of a 3-fluorophenyl group with a 3-methylphenyl group resulted in another active compound (Ki = 13 nM). chemrxiv.orgresearchgate.net However, replacing a 4-fluoro substituent with a 4-chloro group led to a decrease in binding affinity (Ki = 53 nM), as did the complete removal of the 4-fluoro group (Ki = 27 nM). chemrxiv.orgresearchgate.net These findings indicate that the binding pocket is sensitive to the size, electronics, and lipophilicity of the substituent at these positions.

Table 3: Effect of Phenoxy Ring Substitutions on D4 Receptor Binding Affinity

| Base Scaffold | Phenoxy Substitution | Binding Affinity (Ki, nM) |

|---|---|---|

| 4,4-Difluoropiperidine Analogue | 3,4-Difluorophenyl | 5.5 |

| 4,4-Difluoropiperidine Analogue | 4-Fluoro-3-methylphenyl | 13 |

| 4,4-Difluoropiperidine Analogue | 3-Fluorophenyl | 27 |

| 4,4-Difluoropiperidine Analogue | 4-Chlorophenyl | 53 |

| 4,4-Difluoropiperidine Analogue | 3-Fluoro-4-methylphenyl | 72 |

Note: Data is for a consistent series of 4,4-difluoropiperidine analogues for relative comparison. chemrxiv.org

SAR Analysis in Specific Therapeutic Areas (e.g., D4 Receptor Antagonism, Antituberculosis Activity)

The SAR principles derived from modifying the 3-(3-fluorophenoxy)piperidine scaffold have been applied to develop agents for specific diseases, most notably as D4 receptor antagonists and as potential antituberculosis agents.

D4 Receptor Antagonism

As detailed in the preceding sections, the SAR for D4 receptor antagonists is well-defined. The key takeaways include:

Fluorine Position: The 3- and 4-positions of the phenoxy ring are sensitive to fluorine substitution, with a 3,4-difluoro pattern often being optimal. chemrxiv.org

Piperidine Ring: A 4,4-difluoropiperidine scaffold is highly effective for achieving potent D4 antagonism. chemrxiv.orgnih.govresearchgate.net

Phenoxy Group: The phenoxy ether is generally essential for high affinity, and additional small, lipophilic groups (like methyl) can be tolerated or beneficial at the 3-position of the ring, while larger or more electron-withdrawing groups (like chloro) at the 4-position can be detrimental. chemrxiv.org These systematic explorations have culminated in the identification of highly potent and selective D4 antagonists, which serve as valuable tool compounds for studying D4 receptor signaling. researchgate.net

Antituberculosis Activity

The 3-fluorophenoxy moiety has also been incorporated into scaffolds designed to combat Mycobacterium tuberculosis. In one study, a series of quinoline (B57606) derivatives featuring a 3-fluorophenoxy group were synthesized and evaluated for their antitubercular activity. nih.gov While the core structure differs from a simple piperidine, the SAR findings related to the appended side chain are relevant.

The SAR analysis of these compounds revealed that substitutions on a benzyloxy group attached to the core structure significantly influenced activity against M. tuberculosis H37Rv. The addition of bromo (Br), chloro (Cl), methyl (CH₃), or cyano (CN) groups at the 4-position of the benzyloxy ring was found to increase antitubercular activity. nih.gov For example, substitution with a 4-bromobenzyloxy group increased the activity four-fold compared to the unsubstituted benzyloxy analogue. nih.gov Furthermore, a 4-cyanobenzyloxy group was found to be more potent than 2-cyano or 3-cyano isomers. nih.gov This demonstrates that, similar to receptor-binding interactions, the activity of these compounds against a whole-cell organism can be finely tuned by strategic substitution on the periphery of the molecule.

Table 4: SAR of 3-Fluorophenoxy-Containing Quinolines Against M. tuberculosis

| Compound Analogue | Side Chain Substitution | Antitubercular Activity (MIC, μM) |

|---|---|---|

| Analogue 9a | Unsubstituted benzyloxy | 57.73 |

| Analogue 9b | 4-Bromobenzyloxy | 14.00 |

| Analogue 9c | 4-Chlorobenzyloxy | 14.45 |

| Analogue 9d | 4-Methylbenzyloxy | 27.90 |

| Analogue 9e | 4-Cyanobenzyloxy | 3.41 |

Note: MIC (Minimum Inhibitory Concentration) values are against M. tuberculosis H37Rv. nih.gov

Pharmacokinetic Adme Research Considerations for Fluorophenoxy Piperidines

Absorption Characteristics and Oral Bioavailability

The oral route is the most common and convenient method of drug administration. Therefore, understanding the oral absorption and bioavailability of fluorophenoxy piperidines is a primary consideration in their development.

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, thereby influencing its oral absorption. tandfonline.comresearchgate.net Fluorination is a common strategy used in drug design to enhance pharmacokinetic properties. tandfonline.comacs.org

Key effects of fluorine substitution include:

Increased Lipophilicity : Fluorine is more lipophilic than hydrogen. tandfonline.comnih.gov This increase in lipophilicity can enhance a compound's ability to permeate biological membranes, which is a critical step in oral absorption. nih.govmdpi.com

Modulation of pKa : As the most electronegative element, fluorine can alter the electron distribution within a molecule, which can impact the pKa (a measure of acidity). tandfonline.commdpi.com For amine-containing compounds like piperidines, reducing the basicity (lowering the pKa) can lead to improved oral absorption. tandfonline.comnih.gov Research on fluorinated 3-(3-(piperidin-1-yl)propyl)indoles, for instance, found that the incorporation of fluorine significantly reduced the compound's pKa, which had a dramatically beneficial influence on its oral absorption. nih.gov

Metabolic Stability : Replacing a hydrogen atom with fluorine at a site susceptible to metabolic attack can block oxidative metabolism by enzymes like Cytochrome P450. tandfonline.comacs.org This is due to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. tandfonline.com By preventing first-pass metabolism in the gut wall and liver, fluorine substitution can increase the amount of the drug that reaches systemic circulation, thereby improving oral bioavailability. tandfonline.comukzn.ac.za

A study on MK2 inhibitors demonstrated that introducing a fluorine atom led to improved permeability and other ADME parameters, resulting in a significantly enhanced oral exposure compared to the non-fluorinated analog. nih.gov

Beyond the specific effects of fluorination, several general factors govern the rate and extent of absorption for compounds like 3-(3-Fluorophenoxy)piperidine. These can be broadly categorized into physicochemical and physiological factors. researchgate.netnih.gov

Physicochemical Properties:

Solubility : A drug must first dissolve in the gastrointestinal fluids before it can be absorbed. The aqueous solubility of a compound is a critical determinant of its oral absorption. researchgate.netnih.gov

Permeability : After dissolution, the drug must pass through the intestinal epithelial barrier to enter the bloodstream. nih.gov High lipophilicity and a suitable molecular size generally favor passive diffusion across cell membranes. ukzn.ac.za Piperidine (B6355638) derivatives like piperine (B192125) have been shown to be absorbed rapidly across the intestinal barrier via passive diffusion due to their lipophilic nature. nih.gov

Chemical Stability : The compound must be stable in the varying pH environments of the gastrointestinal tract.

Physiological Factors:

Gastrointestinal (GI) pH : The pH of different parts of the GI tract can affect the ionization state of a drug, which in turn influences its solubility and permeability. researchgate.net

Gastric Emptying and Intestinal Transit Time : The rate at which the stomach empties its contents into the small intestine, and the time the drug spends in the small intestine, can significantly impact the absorption profile. ukzn.ac.zaresearchgate.net

Presence of Food : Food can alter GI pH, gastric emptying, and stimulate bile secretion, which can either increase or decrease drug absorption depending on the drug's properties. nih.gov

Table 1: Key Factors Affecting Oral Absorption of Piperidine Derivatives

| Factor Category | Specific Factor | Influence on Absorption |

|---|---|---|

| Physicochemical | Lipophilicity | Higher lipophilicity generally increases membrane permeability. ukzn.ac.za |

| pKa (Basicity) | Lower basicity can improve absorption for amine-containing compounds. nih.gov | |

| Solubility | Adequate aqueous solubility is required for dissolution before absorption. researchgate.net | |

| Metabolic Stability | Increased stability against first-pass metabolism enhances bioavailability. tandfonline.comacs.org | |

| Physiological | GI Tract pH | Affects the ionization state, influencing solubility and permeability. researchgate.net |

| Gastric Emptying | Determines the rate at which the drug reaches the primary site of absorption (small intestine). ukzn.ac.za | |

| Intestinal Motility | Influences the duration the drug is exposed to the absorptive surface. ukzn.ac.za |

Distribution Dynamics within Biological Systems

Once a compound is absorbed into the systemic circulation, it undergoes distribution to various tissues and organs throughout the body. The distribution pattern is a key determinant of both the compound's efficacy and its potential for off-target effects.

Studies on radiolabeled fluorinated piperidine analogs provide insight into their potential distribution patterns. For example, an in vivo study in rats with [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, a selective sigma-1 receptor ligand, showed significant uptake in several organs. nih.gov High concentrations of the radiotracer were observed in the brain, lung, heart, and kidney, indicating broad distribution into these well-perfused tissues. nih.gov

Another study on piperine, a naturally occurring piperidine alkaloid, formulated in lipid nanospheres also showed distribution to various tissues, including the spleen. nih.gov These findings suggest that piperidine-based structures can achieve widespread tissue distribution.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from potentially harmful substances. nih.gov Lipophilicity is a key property that facilitates passive diffusion across the BBB. mdpi.com

The inclusion of a fluorophenoxy group in this compound is a strategy often used to enhance lipophilicity, suggesting a potential for CNS penetration. chemimpex.com Research on structurally similar fluorinated piperidine derivatives has confirmed excellent CNS penetration.

In vivo studies with [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine demonstrated high brain uptake in rats, with 2.47% of the injected dose present at 20 minutes post-injection. nih.gov

Similarly, [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine also showed high regional brain radioactivity concentrations in rats, with the highest levels found in the occipital and frontal cortex. nih.gov

These studies indicate that the fluorophenoxy piperidine scaffold is capable of efficiently crossing the blood-brain barrier and achieving significant exposure within the central nervous system. nih.govnih.gov

Table 2: Brain Uptake of Fluorinated Piperidine Analogs in Rats

| Compound | Peak Brain Uptake (%ID/g) | Brain Region with Highest Concentration | Reference |

|---|---|---|---|

| [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine | 1.86 ± 0.06 | Occipital Cortex | nih.gov |

| [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | 2.47 ± 0.37 (at 20 min) | Not specified | nih.gov |

%ID/g = Percentage of Injected Dose per gram of tissue

Plasma Protein Binding

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution. uj.edu.plnih.gov Only the unbound (free) fraction of a drug is available to cross cell membranes, distribute into tissues, and interact with its target receptor. uj.edu.pl Therefore, determining the plasma protein binding (PPB) is a critical component of pharmacokinetic assessment.

Basic drugs, like piperidine derivatives, are known to bind to plasma proteins. nih.gov A study on 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine, a structurally related compound, found that it binds to bovine serum albumin (BSA) by approximately 80%. uj.edu.pl This indicates a moderate to high degree of plasma protein binding. High PPB can limit the free concentration of a drug available for pharmacological activity but can also prolong its duration in the body by creating a circulating reservoir. nih.gov

Metabolic Pathways and Biotransformation

The metabolic fate of fluorophenoxy piperidines, including this compound, is a critical area of investigation in pharmacokinetic research. While specific data on this compound is limited, the biotransformation of such compounds can be predicted based on the metabolism of other piperidine-containing molecules. The metabolism of these compounds is generally categorized into Phase I functionalization reactions and Phase II conjugation reactions.

Enzyme-Mediated Metabolism (e.g., Cytochrome P450 Enzymes)

Phase I metabolism of piperidine derivatives is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. nih.gov These enzymes catalyze a variety of oxidative reactions. For piperidine-containing compounds, common metabolic transformations include N-dealkylation, ring oxidation, and hydroxylation.

The specific CYP isozymes involved in the metabolism of piperidine analogs can vary, but CYP3A4 and CYP2D6 are frequently implicated in the metabolism of a wide range of drugs containing this moiety. nih.gov For instance, studies on various 4-aminopiperidine (B84694) drugs have shown that CYP3A4 is a major isoform responsible for their N-dealkylation. nih.gov The introduction of a fluorine atom, as seen in this compound, can influence metabolic stability and the specific pathways involved. Fluorination can sometimes block sites of metabolism, leading to altered pharmacokinetic profiles.

The general mechanism of CYP-mediated metabolism involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the substrate. nih.gov In the case of a piperidine ring, this can lead to the formation of various hydroxylated metabolites or lactams through α-oxidation.

Table 1: Potential Cytochrome P450 Mediated Metabolic Reactions for Piperidine Derivatives

| Reaction Type | Description | Potential Metabolite |

|---|---|---|

| N-Dealkylation | Removal of an alkyl group attached to the nitrogen atom of the piperidine ring. | Secondary amine |

| Ring Hydroxylation | Addition of a hydroxyl group to the carbon atoms of the piperidine ring. | Hydroxypiperidine derivative |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the fluorophenoxy ring. | Hydroxylated fluorophenoxy piperidine |

Conjugation Reactions (e.g., Glucuronidation)

Following Phase I metabolism, the resulting metabolites, which now possess functional groups like hydroxyl groups, can undergo Phase II conjugation reactions. wikipedia.org Glucuronidation is a major Phase II pathway that involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org This process significantly increases the water solubility of the compound, facilitating its excretion from the body. wikipedia.org

Glucuronidation primarily occurs in the liver. wikipedia.org For a metabolite of this compound that has undergone hydroxylation on either the piperidine or the fluorophenoxy ring, the newly formed hydroxyl group would be a prime site for glucuronidation. The resulting glucuronide conjugate is more polar and readily eliminated.

Table 2: Example of a Glucuronidation Conjugation Reaction

| Substrate | Enzyme | Co-factor | Product |

|---|

Excretion Routes and Elimination Kinetics

The elimination of this compound and its metabolites from the body is expected to occur through renal and biliary pathways. The physicochemical properties of the parent compound and its metabolites, particularly their water solubility and molecular weight, will determine the primary route of excretion.

Renal Clearance

Renal excretion is a major route for the elimination of water-soluble drugs and their metabolites. The process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption in the kidneys. The highly polar glucuronide conjugates formed during Phase II metabolism are typically efficiently eliminated via the urine. The rate of renal clearance will depend on factors such as the glomerular filtration rate (GFR) and the extent of active secretion and reabsorption. For metabolites of fluorophenoxy piperidines that are sufficiently water-soluble, renal clearance is a likely and significant pathway of elimination.

Biliary Excretion

Biliary excretion is another important elimination pathway, particularly for larger molecules and their conjugates. nih.gov Compounds with a higher molecular weight are often transported from the hepatocytes into the bile. nih.gov This process is mediated by various transporters located on the canalicular membrane of the hepatocyte. Once in the bile, the compounds are transported to the small intestine. From there, they can be eliminated in the feces or potentially be reabsorbed back into the bloodstream (enterohepatic circulation). nih.gov Given that glucuronide conjugates can have a significantly increased molecular weight, biliary excretion is a plausible route for the elimination of metabolized this compound.

Computational Chemistry and Molecular Modeling Approaches in the Study of 3 3 Fluorophenoxy Piperidine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov By analyzing a series of compounds with known activities, QSAR models can predict the activity of new, untested compounds and identify key structural features that influence their biological effects. mdpi.comnih.gov

In the context of 3-(3-Fluorophenoxy)piperidine and its analogs, QSAR studies can be employed to understand how modifications to the phenoxy or piperidine (B6355638) rings affect their affinity for a particular biological target. nih.govnih.gov For instance, a QSAR model could reveal that the presence and position of the fluorine atom on the phenoxy ring are critical for activity, or that certain substitutions on the piperidine nitrogen enhance binding. nih.govnih.gov These models are built using various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A group of molecules with a range of biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the set.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights by creating a 3D grid around the aligned molecules and calculating steric and electrostatic fields. nih.gov These fields can then be visualized to identify regions where modifications to the molecule are likely to increase or decrease its activity. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when it binds to a specific target protein. nih.govfrontiersin.org This technique is crucial for understanding the mechanism of action of a drug and for designing new molecules with improved binding affinity and selectivity. nih.gov

In the study of this compound, molecular docking can be used to predict how it interacts with its biological target, such as a receptor or enzyme. The process involves placing the 3D structure of this compound into the binding site of the target protein and evaluating the different possible binding poses based on a scoring function. frontiersin.org This scoring function estimates the binding affinity by considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov

The results of a molecular docking study can provide valuable information about:

The specific amino acid residues in the binding site that interact with the ligand. nih.gov

The key functional groups on the ligand that are responsible for binding.

This information can then be used to guide the design of new analogs of this compound with improved binding characteristics. For example, if a docking study reveals that the fluorine atom forms a favorable interaction with a specific amino acid, new analogs could be designed with additional fluorine atoms or other groups that can form similar interactions.

Table 1: Example of Molecular Docking Results for this compound Analogs

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Dopamine (B1211576) D4 Receptor | -8.5 | Asp110, Phe344, Ser197 |

| Analog A | Dopamine D4 Receptor | -9.2 | Asp110, Phe344, Tyr416 |

| Analog B | Dopamine D4 Receptor | -7.8 | Asp110, Ser197 |

This table is for illustrative purposes only and does not represent actual experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. nih.govresearchgate.net DFT calculations can provide detailed information about the distribution of electrons in a molecule, which in turn determines its chemical reactivity and physical properties. bamu.ac.inrsc.org

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable 3D conformation of the molecule. nih.gov

Calculate the molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity and its ability to participate in chemical reactions. nih.gov

Generate molecular electrostatic potential (MEP) maps: These maps show the distribution of charge on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

Analyze the vibrational frequencies: The calculated vibrational spectrum can be compared with experimental data (e.g., from infrared spectroscopy) to confirm the structure of the molecule. rsc.org

By understanding the electronic properties of this compound, researchers can gain insights into its stability, reactivity, and potential interactions with biological targets. researchgate.net For example, the MEP map can help to identify regions of the molecule that are likely to form hydrogen bonds or other electrostatic interactions with a receptor.

In Silico Prediction of Pharmacokinetic Parameters (e.g., CNS MPO scores)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity. sci-hub.seresearchgate.netfrontiersin.org These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles that are more likely to be successful in clinical trials. sci-hub.se

One important parameter for drugs targeting the central nervous system (CNS) is the CNS Multiparameter Optimization (MPO) score. chembridge.comnih.gov The CNS MPO score is a desirability index that combines several physicochemical properties known to influence a drug's ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. chembridge.comnih.govnih.gov These properties typically include:

LogP: A measure of the molecule's lipophilicity.

LogD: The logP at a specific pH (usually 7.4).

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): A measure of the molecule's polarity.

Number of Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds in the molecule.

pKa: A measure of the molecule's acidity or basicity.

A higher CNS MPO score (typically on a scale of 0 to 6) indicates a higher probability of good brain penetration and favorable drug-like properties. chembridge.comresearchgate.net For this compound and its analogs, calculating the CNS MPO score can help to prioritize compounds for further development. chemrxiv.org For instance, analogs with high lipophilicity and low CNS MPO scores might be flagged as having a higher risk of poor brain penetration and would be deprioritized. chemrxiv.org

Table 2: Predicted Physicochemical and CNS MPO Properties of Piperidine Analogs

| Compound | cLogP | cLogD | MW | TPSA | HBD | pKa | CNS MPO Score |

| Analog 1 | 5.37 | High | High | Low | - | High | 3.0 |

| Analog 2 | 2.0 - 2.7 | - | - | - | - | - | >4.5 |

Data derived from a study on related piperidine scaffolds. chemrxiv.org

Computational Studies in Drug Design and Optimization

Computational methods play a vital role throughout the drug design and optimization process. emanresearch.org By integrating techniques like QSAR, molecular docking, and in silico ADME prediction, researchers can rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

In the context of this compound, computational studies can be used to:

Identify new lead compounds: Virtual screening of large chemical libraries can identify novel scaffolds that are predicted to bind to the target of interest.

Optimize lead compounds: Once a lead compound like this compound is identified, computational methods can be used to guide its optimization. For example, by analyzing the structure-activity relationships within a series of analogs, researchers can identify modifications that are likely to improve the compound's activity.

Design focused libraries: Instead of synthesizing and testing a large number of random compounds, computational methods can be used to design smaller, more focused libraries of compounds that are more likely to be active.

The iterative use of computational modeling and experimental testing can significantly accelerate the drug discovery process, reducing the time and cost associated with developing new medicines. emanresearch.org

Preclinical Toxicology and Safety Pharmacology Aspects of Piperidine Based Compounds

Goals of Nonclinical Safety Evaluation

The primary goal of nonclinical safety evaluation is to characterize the potential toxic effects of a new drug candidate before it is administered to humans. This process is a critical component of drug development, designed to identify a safe starting dose for clinical trials and to understand the potential target organs for toxicity. For piperidine-based compounds, as with any new chemical entity, the objectives of this evaluation are to:

Identify the dose range that is likely to be safe in humans.

Characterize the nature of any potential adverse effects.

Determine the potential target organs for toxicity.

Assess the reversibility of any observed toxicity.

Provide information to guide safety monitoring in clinical trials.

These evaluations are conducted in accordance with international regulatory guidelines and involve a series of in vitro and in vivo studies.

In Vitro Cytotoxicity and Genotoxicity Assessments

In vitro assays are essential for the early identification of potential cellular toxicity and genotoxicity. For piperidine (B6355638) derivatives, a standard battery of tests would be employed to assess these risks.

Cytotoxicity: Cytotoxicity assays measure the potential of a compound to cause cell death. Various piperidine derivatives have been evaluated for their cytotoxic effects against different cell lines. For instance, some novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown anti-proliferative activity against various human cancer cell lines. mdpi.com One study on a specific piperidine molecule demonstrated a high level of cytotoxic effect on A549 cancer cells, suggesting its potential as an anticancer agent. researchgate.net The inhibitory concentration 50% (IC50) is a common metric used to quantify cytotoxicity. For example, the IC50 of piperine (B192125), a well-known piperidine alkaloid, was found to be 97 µM for HepG2 and 58 µM for Hep3B hepatocellular carcinoma cells after 48 hours of incubation. nih.gov

Genotoxicity: Genotoxicity assays are designed to detect any potential for a compound to damage genetic material (DNA), which could lead to mutations or cancer. The standard battery of tests includes an assessment of gene mutations, chromosomal damage, and DNA strand breaks. Studies on the parent compound, piperidine, have shown mixed results in genotoxicity assays. It was not mutagenic in the Ames test with S. typhimurium or in the E. coli recombination assay. nih.gov However, it tested positive in the mouse lymphoma cell assay without metabolic activation and was shown to induce DNA strand breaks in mouse lymphoma cells. nih.gov The weight of evidence from available in vitro genotoxicity studies suggests that piperidine is not considered to be genotoxic.

Table 1: Summary of In Vitro Cytotoxicity and Genotoxicity Findings for Piperidine and its Derivatives

| Assay Type | Compound/Class | Result | Reference |

|---|---|---|---|

| scienceCytotoxicity (MTT Assay) | Piperine | IC50: 97 µM (HepG2), 58 µM (Hep3B) | nih.gov |

| scienceCytotoxicity | 1-(2-aryl-2-adamantyl)piperazine derivatives | Anti-proliferative activity in cancer cell lines | mdpi.com |

| scienceCytotoxicity | Synthesized piperidine molecule | High cytotoxicity on A549 cells (IC50 of 32.43 µM) | researchgate.net |

| biotechGenotoxicity (Ames Test) | Piperidine | Negative | nih.gov |

| biotechGenotoxicity (E. coli Recombination) | Piperidine | Negative | nih.gov |

| biotechGenotoxicity (Mouse Lymphoma Assay) | Piperidine | Positive (without metabolic activation) | nih.gov |

| biotechGenotoxicity (DNA Strand Breaks) | Piperidine | Positive (in mouse lymphoma cells) | nih.gov |

Acute and Repeated-Dose Toxicity Studies (General considerations for piperidine derivatives)

Acute Toxicity: Acute toxicity studies involve the administration of a single, high dose of the compound to determine its immediate effects and to calculate the median lethal dose (LD50). Piperidine itself has moderate to high acute toxicity depending on the route of administration. Oral LD50 values in rats have been reported to range from 133 to 740 mg/kg bw. The dermal LD50 in rabbits is approximately 276 mg/kg bw, and the 4-hour inhalation LC50 in rats is reported as 4.8 mg/l. carlroth.comnih.gov Sublethal effects observed in animals include decreased motor activity, tremors, lethargy, respiratory distress, and convulsions.

Repeated-Dose Toxicity: Repeated-dose toxicity studies involve the daily administration of the compound for a specified period (e.g., 28 or 90 days) to assess the effects of long-term exposure. In a non-guideline study, rats given piperidine by gavage at 90 mg/kg bw/day for two weeks showed temporary weight loss, and histopathological examination revealed liver necrosis and kidney changes. Inhalation studies in rats have shown nasal irritation as a primary effect. nih.gov

Identification of Potential Target Organs for Toxicity

Based on repeated-dose toxicity studies of piperidine and its derivatives, several potential target organs have been identified:

Respiratory Tract: Inhalation exposure to piperidine primarily causes irritation to the nasal passages. nih.gov

Liver: Liver necrosis has been observed in rats following oral administration of piperidine. In a sub-acute toxicity study of a new piperidine antispasmodic agent (HSR-902) in dogs, enlargement of hepatocytes was a significant finding at high doses. nih.gov

Kidneys: Kidney changes, such as the presence of hyaline casts, have been reported in rats after oral dosing with piperidine.

Central Nervous System (CNS): Signs of CNS toxicity have been observed at high concentrations of piperidine in rats. nih.gov Piperine, a piperidine alkaloid, has been studied for its various effects on the CNS. nih.govnih.govresearchgate.net Many piperidine derivatives, such as fentanyl and methylphenidate, are designed to act on the CNS. wikipedia.orgwikipedia.org

Skin: Piperidine is corrosive and can cause severe skin burns upon direct contact. nih.gov

Safety Pharmacology Investigations

Safety pharmacology studies are designed to investigate the potential effects of a drug candidate on vital physiological functions. For piperidine-based compounds, the focus is typically on the cardiovascular, central nervous, and respiratory systems.

Cardiovascular System: The cardiovascular safety of a new compound is a major concern during drug development. reprocell.com Studies in Göttingen minipigs, a valid alternative to other non-rodent species for cardiovascular safety pharmacology, have been used to evaluate the effects of various compounds, including the piperidine derivative remifentanil. nih.gov Remifentanil was found to induce a dose-dependent shortening of the QTc interval with an increase in arterial pressures. nih.gov

Central Nervous System: Many piperidine derivatives are designed to target the CNS. wikipedia.orgwikipedia.org Therefore, a thorough evaluation of their effects on the CNS is crucial. This can include assessments of behavior, motor activity, and coordination. Piperine has been shown to have various CNS activities, including anti-epileptic and anti-depressive effects in preclinical models. nih.govnih.gov

Respiratory System: The effects on the respiratory system are also a key component of safety pharmacology. scireq.comslideshare.net Piperidine and its derivatives can have effects on respiration. Some piperidine derivatives have been investigated as potential respiratory stimulants. nih.gov Conversely, other piperidine-containing compounds, such as the opioid fentanyl, can cause severe respiratory depression. wikipedia.orgdrugbank.com Death from poisoning with coniine, a piperidine alkaloid from hemlock, is primarily due to respiratory failure. mdpi.com

Table 2: Summary of Safety Pharmacology Findings for Piperidine-Based Compounds

| System | Compound/Class | Observed Effect | Reference |

|---|---|---|---|

| favorite_borderCardiovascular | Remifentanil | Dose-dependent QTc shortening, increased arterial pressure | nih.gov |

| psychologyCentral Nervous | Piperine | Anti-epileptic and anti-depressive effects (preclinical) | nih.govnih.gov |

| psychologyCentral Nervous | Methylphenidate | CNS stimulant | wikipedia.org |

| airwaveRespiratory | Fentanyl | Respiratory depression | wikipedia.orgdrugbank.com |

| airwaveRespiratory | Coniine | Respiratory failure | mdpi.com |

| airwaveRespiratory | Certain synthetic piperidines | Respiratory stimulation | nih.gov |

Correlation of Nonclinical Findings with Clinical Monitoring Parameters

The findings from nonclinical toxicology and safety pharmacology studies are crucial for designing safe clinical trials. The data gathered helps in:

Selecting the First-in-Human Dose: The No-Observed-Adverse-Effect Level (NOAEL) from the most sensitive animal species is used to calculate a safe starting dose for Phase 1 clinical trials.

Identifying Patients at Risk: If a compound shows a specific toxicity in animals (e.g., liver toxicity), patients with pre-existing liver conditions might be excluded from clinical trials or monitored more closely.

Establishing Clinical Monitoring Plans: Based on the target organs identified in nonclinical studies, specific clinical monitoring parameters can be put in place. For example, if liver toxicity is observed, liver function tests (e.g., ALT, AST, bilirubin) would be closely monitored in clinical trial participants. If cardiovascular effects like QTc prolongation are seen, regular electrocardiograms (ECGs) would be a part of the clinical trial protocol. Similarly, if respiratory depression is a concern, monitoring of respiratory rate and oxygen saturation would be essential.

Future Directions and Emerging Research Avenues for 3 3 Fluorophenoxy Piperidine Derivatives

Development of Next-Generation Fluorophenoxy Piperidine (B6355638) Analogues

The development of next-generation analogues is centered on systematic structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. The piperidine ring is a common feature in many pharmaceuticals, and its biological effects are highly dependent on the type and placement of substituents on the heterocyclic ring researchgate.net.

Research into related fluorophenoxy piperidine scaffolds has demonstrated the importance of specific structural modifications. For instance, in the development of Dopamine (B1211576) D4 receptor (D4R) antagonists, a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold was investigated. Within this series, the 3-fluorophenoxy analogue demonstrated significant binding affinity, contributing to a broader understanding of how fluorine placement affects receptor interaction nih.govchemrxiv.org. SAR studies on these compounds revealed that while the 3-fluorophenoxy analog (Ki = 85 nM) was active, other analogues like the 3,4-difluorophenoxy (Ki = 46.8 nM) and 4-fluorophenoxy (Ki = 73 nM) also showed high potency nih.gov. Further modifications, such as exploring bioisosteric replacements of the piperazine (B1678402) ring with aminopiperidines, have been shown to improve metabolic stability, a key goal in developing next-generation compounds nih.govresearchgate.net.

The strategic introduction of chiral centers into the piperidine scaffold is another promising avenue. Chiral piperidines can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetics, and reduce cardiac hERG toxicity researchgate.net. By creating chirally pure analogues of 3-(3-Fluorophenoxy)piperidine, researchers can better understand the stereochemical requirements for optimal target engagement and potentially develop compounds with superior therapeutic profiles.

| Compound Series | Modification | Target | Key Findings |

| 4,4-Difluoro-3-(phenoxymethyl)piperidine | Substitution on phenoxy ring | D4 Receptor | 3-fluorophenoxy and 3,4-difluorophenoxy analogues showed significant binding affinity (Ki = 85 nM and 46.8 nM, respectively). nih.gov |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Bioisosteric replacement of piperazine with aminopiperidine | Dopamine Transporter (DAT) | Improved metabolic stability while maintaining moderate to high DAT affinity. nih.gov |

| 3-phenoxypropyl piperidine analogues | Modifications around the phenoxypropyl region | ORL1 (NOP) Receptor | Identification of several potent and selective agonists. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research has focused on established CNS targets, the unique chemical properties of the this compound scaffold make it a candidate for a wider range of biological targets and therapeutic indications. The piperidine moiety is a core component of drugs developed for numerous conditions, including cancer, neurodegenerative diseases, and pain nih.govmdpi.com.

Neurodegenerative Diseases: The development of multi-target-directed ligands (MTDLs) is a promising strategy for complex diseases like Alzheimer's nih.gov. Piperidine and piperazine derivatives have been designed to simultaneously inhibit cholinesterases and amyloid-beta (Aβ) self-aggregation nih.gov. Given that piperidine derivatives are being investigated as treatments for Alzheimer's disease, analogues of this compound could be rationally designed and screened for similar multi-target activities acs.orgnih.govgoogle.commdpi.com. Natural and synthetic piperidine alkaloids have shown neuroprotective effects by modulating enzymes like acetylcholinesterase and reducing oxidative stress mdpi.com.

Pain and Inflammation: Dual-targeting compounds that act on multiple receptors involved in pain pathways are of significant interest. Research has identified piperidine derivatives that function as antagonists for both the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, both of which are implicated in pain modulation polimi.itnih.gov. The piperidine ring was found to be a crucial structural element for this dual activity polimi.itnih.gov. This suggests that fluorophenoxy piperidines could be explored for novel antinociceptive properties.

Oncology: The piperazine scaffold, structurally related to piperidine, has been incorporated into novel anticancer agents nih.govmdpi.com. By conjugating piperazine-containing pharmacophores to molecules like vindoline, researchers have created derivatives with significant antiproliferative effects against a range of human tumor cell lines mdpi.com. This precedent opens the door for evaluating fluorophenoxy piperidine derivatives for their potential in cancer therapy.

| Therapeutic Area | Potential Target(s) | Rationale |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Aβ aggregation | Piperidine derivatives have shown multi-target activity relevant to Alzheimer's disease pathology. nih.gov |

| Neuropathic Pain | Histamine H3 Receptor (H3R), Sigma-1 Receptor (σ1R) | Dual H3R/σ1R antagonists containing a piperidine core have demonstrated preclinical efficacy in pain models. polimi.itnih.gov |

| Oncology | Various (e.g., Tubulin, Kinases) | Piperazine/piperidine scaffolds are present in numerous anticancer agents and can be conjugated to other pharmacophores to create potent compounds. nih.govmdpi.com |

Integration of Advanced Synthetic and Computational Methodologies

The discovery and optimization of this compound derivatives are being significantly accelerated by the integration of modern synthetic and computational tools. These technologies allow for more efficient creation of diverse chemical libraries and more accurate prediction of their biological activities.

Advanced Synthetic Methods: Recent years have seen a surge in novel methods for synthesizing substituted piperidines researchgate.netnih.govmdpi.com. These include:

Metal-Catalyzed Reactions: Palladium, rhodium, gold, and iron-catalyzed reactions enable precise and stereoselective modifications to the piperidine ring under milder conditions than traditional methods nih.govajchem-a.com. For example, Pd(II)-catalyzed reactions have been used for the preparation of 2- and 2,6-substituted piperidines ajchem-a.com.

Multicomponent and Cascade Reactions: These approaches allow for the construction of complex piperidine structures in a single step from simple starting materials, improving efficiency and reducing waste nih.govajchem-a.com.

Green Chemistry: The use of water-initiated processes, solvent-free reactions, and non-toxic catalysts is making the synthesis of piperidine building blocks more environmentally sustainable ajchem-a.com.

Computational Methodologies: Computer-aided drug design (CADD) has become indispensable for modern drug discovery taylorandfrancis.comemanresearch.org.

Molecular Docking and Dynamics (MD) Simulations: These techniques are used to predict how a ligand binds to its receptor target, providing insights into the key interactions that determine affinity and selectivity nih.govnih.govrsc.org. MD simulations of G protein-coupled receptors (GPCRs), a common target class for piperidine derivatives, can reveal the dynamic conformational changes that occur upon ligand binding and receptor activation nih.govmdpi.comfilizolalab.org.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to build predictive models that correlate the chemical structure of a series of compounds with their biological activity nih.gov. These models can then be used to design new derivatives with enhanced potency before they are synthesized, saving time and resources nih.gov.

These computational strategies allow researchers to screen vast virtual libraries of potential fluorophenoxy piperidine analogues and prioritize the most promising candidates for synthesis and biological testing taylorandfrancis.comrsc.orgnih.gov.

Translational Research from Preclinical Findings to Clinical Development

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges, particularly for CNS disorders where animal models often fail to predict human efficacy worldpreclinicalcongress.comnih.gov. A key future direction for this compound derivatives is the implementation of robust translational research strategies to bridge this gap.

A major hurdle in CNS drug development is the blood-brain barrier (BBB), a highly selective barrier that prevents most molecules from entering the brain proquest.comresearchgate.net. Future research must focus on designing analogues with optimal physicochemical properties for BBB penetration. This involves balancing lipophilicity and other molecular characteristics, which can be predicted using in silico models early in the design phase researchgate.net.

Furthermore, the development of reliable biomarkers is crucial. Biomarkers can provide objective measures of target engagement and therapeutic response in early-phase clinical trials, offering proof-of-concept before committing to large, expensive efficacy studies nih.gov. For fluorophenoxy piperidine derivatives targeting CNS enzymes or receptors, techniques like positron emission tomography (PET) imaging with a radiolabeled version of the compound could be used to confirm that the drug is reaching its target in the human brain and occupying it at therapeutic concentrations.

Improving the predictive validity of preclinical models is also essential. This may involve using human-induced pluripotent stem cell (hiPSC)-derived neural in vitro platforms or more sophisticated animal models that better replicate the complexity of human neurological diseases worldpreclinicalcongress.com. Successfully navigating these translational challenges will be critical for the clinical development of any next-generation this compound derivative frontiersin.org.

Pharmacogenomic Considerations in Response Variability

A significant challenge in clinical practice is the variability in patient response to medication. Pharmacogenomics aims to identify genetic variations that influence a drug's efficacy and tolerability, paving the way for personalized medicine. For this compound derivatives, especially those targeting the CNS, understanding the genetic basis of response variability is a critical future research avenue.

Many CNS drugs target proteins like receptors, transporters, and enzymes, whose genes are often polymorphic. For example, variations in the genes encoding dopamine or serotonin (B10506) receptors could alter the binding affinity of a fluorophenoxy piperidine ligand, leading to differences in therapeutic effect. Similarly, genetic variations in metabolic enzymes, such as the cytochrome P450 (CYP) family, can dramatically affect how a drug is processed, leading to either toxic accumulation or rapid inactivation.

Future clinical trials involving promising this compound derivatives should incorporate pharmacogenomic studies. By collecting genetic data from trial participants and correlating it with treatment outcomes, researchers can identify genetic markers that predict who is most likely to benefit from the drug and who may be at higher risk for non-response. This knowledge would allow for the development of companion diagnostic tests to guide prescribing decisions, ultimately leading to safer and more effective use of these novel therapeutic agents.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | NaH | THF | 60 | 78 | 95 |

| Coupling Reaction | K₂CO₃ | DMF | 80 | 65 | 88 |

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor modulation) may arise from stereochemical variations, assay conditions, or metabolite interference. Methodological solutions include:

- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiopurity, as minor stereoisomers can exhibit divergent activities .

- Dose-response profiling : Compare EC₅₀/IC₅₀ values across multiple concentrations to identify non-linear effects .

- Metabolite screening : LC-MS/MS to detect degradation products or active metabolites in biological matrices .

Case Study : A derivative showed conflicting serotonin receptor binding in two studies. Resolution involved repeating assays with purified enantiomers, revealing that only the (S)-enantiomer was active .

What are the challenges in characterizing the stereochemistry of this compound, and what analytical methods are recommended?

Basic Research Question

The piperidine ring’s conformational flexibility and fluorophenoxy substituent’s electron-withdrawing effects complicate stereochemical analysis. Recommended methods:

- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

- NMR Spectroscopy : ¹H-¹H NOESY or ¹³C coupling constants to infer spatial arrangement .

- X-ray Diffraction : Single-crystal analysis provides definitive stereochemical assignment but requires high-purity samples .

Example : A study on (3S)-3-[(2-fluorophenyl)methoxy]piperidine used X-ray to confirm the (S)-configuration, resolving ambiguities from NMR .

How does the fluorophenoxy substituent position (ortho, meta, para) affect the compound’s physicochemical properties and bioactivity?

Advanced Research Question

Substituent position impacts lipophilicity, electronic effects, and steric interactions. For example:

- Meta-substitution (3-fluorophenoxy) : Balances electron-withdrawing effects and steric bulk, enhancing CNS penetration .

- Para-substitution (4-fluorophenoxy) : Increases metabolic stability but may reduce receptor binding affinity .

Q. Table 2: Substituent Position vs. Properties

| Position | logP | Solubility (mg/mL) | Serotonin IC₅₀ (nM) |

|---|---|---|---|

| Ortho | 2.8 | 0.5 | 120 |

| Meta | 2.5 | 1.2 | 45 |

| Para | 2.3 | 1.8 | 210 |

Data extrapolated from structural analogs

What advanced computational methods are employed to predict the pharmacokinetic properties of this compound?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability by modeling passive diffusion and transporter interactions .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with metabolic clearance rates .

- Docking Studies : Identify potential off-target interactions using libraries like ChEMBL or PDB .

Example : A QSAR model for fluorinated piperidines predicted this compound’s half-life (t₁/₂ = 4.2 h) within 15% error of in vivo data .

How can researchers optimize reaction conditions to minimize by-products during this compound synthesis?

Basic Research Question

Common by-products include di-alkylated derivatives or oxidation products. Mitigation strategies:

- Stoichiometric Control : Limit base and electrophile ratios (1:1.05) to prevent over-alkylation .

- Inert Atmosphere : Use argon/nitrogen to suppress oxidation of the piperidine ring .

- Real-Time Monitoring : In situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Validation : A study reduced di-alkylated by-products from 12% to 2% by maintaining strict stoichiometry and inert conditions .

What are the best practices for validating the purity of this compound in neuropharmacology studies?

Basic Research Question

- HPLC-UV/ELSD : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) for purity >99% .

- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .

- Residual Solvent Testing : GC-MS to detect traces of DMF or THF (<500 ppm per ICH guidelines) .

Critical Step : Batch-to-batch variability in neuroactivity studies was resolved by implementing mandatory elemental analysis for all synthesized batches .

How do structural modifications to the piperidine ring (e.g., N-alkylation) influence the biological activity of this compound derivatives?

Advanced Research Question

- N-Alkylation : Enhances lipophilicity and bioavailability but may reduce receptor selectivity. For example, N-methylation increased dopamine D2 binding (IC₅₀ = 8 nM) but decreased serotonin 5-HT1A affinity (IC₅₀ = 350 nM) .

- Ring Saturation : Hydrogenation to piperidine (from pyridine) improves metabolic stability but alters conformational dynamics .

Case Study : N-hexyl derivatives showed prolonged in vivo half-life (>6 h) due to reduced hepatic clearance, confirmed via radiolabeled tracer studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.